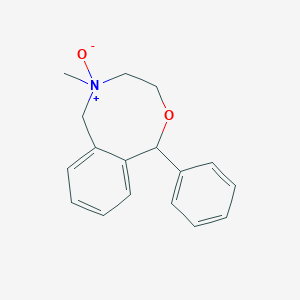

Nefopam N-Oxide

Description

Contextualizing Nefopam (B83846) N-Oxide within Nefopam Metabolism Research

Nefopam undergoes extensive metabolism in the liver, with primary biotransformation pathways identified as N-demethylation, oxidation, and glucuronidation. bohrium.com Early research identified the major routes of metabolism, but more recent studies using advanced analytical techniques have revealed a more intricate picture. A study utilizing [14C]-labeled Nefopam in healthy male volunteers identified a total of thirty-one metabolites in human plasma and excreta. bohrium.com

The characterization and synthesis of Nefopam N-Oxide have been facilitated by modern analytical methods. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-Q-ToF-MS) and Fourier-transform infrared (FT-IR) spectroscopy have been instrumental in confirming its structure. researchgate.net These methods allow for the precise identification of the additional oxygen atom on the nitrogen of the benzoxazocine ring, distinguishing it from the parent compound and other metabolites. researchgate.net

Academic Significance and Research Gaps Concerning this compound

The academic significance of studying this compound lies in several key areas. Firstly, developing a comprehensive understanding of all major metabolites is crucial for a complete picture of a drug's pharmacokinetic profile. The development of a simultaneous pharmacokinetic model for Nefopam, N-desmethylnefopam, and this compound underscores the importance of accounting for this metabolite to accurately predict the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. nih.gov Such models are invaluable for dose selection and for understanding inter-individual variability in patient response. nih.gov

This leads directly to the identifiable research gaps. A primary gap is the lack of data on the pharmacological and toxicological profile of this compound. It is currently unknown if this metabolite possesses any analgesic, central nervous system, or other biological activities. Furthermore, while its formation is established, the specific enzymes responsible for N-oxidation of Nefopam and the factors influencing the rate and extent of this metabolic pathway are not well-defined. A study on the metabolism of Nefopam in rats identified numerous metabolites but highlighted that the biological activity of these, including the N-oxide, has not been fully elucidated. researchgate.net The cross-reactivity of Nefopam and its metabolites with certain immunoassays also points to the need for a better understanding of the metabolic profile to avoid false-positive results in clinical settings. oup.com

Structure

2D Structure

Properties

IUPAC Name |

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSMCNCNFMWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440085 | |

| Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66091-32-5 | |

| Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Elucidation of Nefopam N Oxide

Methodologies for Laboratory Synthesis of Nefopam (B83846) N-Oxide

The conversion of the tertiary amine in Nefopam to its corresponding N-oxide is the key transformation in the synthesis of Nefopam N-Oxide.

A novel and effective method for the synthesis of this compound involves an oxidation reaction using potassium peroxymonosulfate (B1194676) (commercially known as Oxone) as the oxidant. This approach has been successfully applied to produce various alkaloid N-oxides. The reaction entails the direct oxidation of the tertiary amine functional group within the Nefopam molecule to form the N-O bond characteristic of an N-oxide. This method is noted for its efficiency under mild conditions.

While specific, detailed optimization data for the synthesis of this compound is not extensively published, general principles for the N-oxidation of tertiary amines can be applied to maximize yield and purity.

pH : The pH of the reaction medium is a critical parameter. For oxidations involving potassium peroxymonosulfate, the stability and reactivity of the oxidant can be pH-dependent. The stability of Oxone in aqueous solutions is known to decrease at a pH of 9. For the oxidation of tertiary amines, maintaining an initial pH at or above the pKa of the amine is often beneficial to ensure the nitrogen atom is unprotonated and available for oxidation. An alkaline medium, such as a pH of 8.4, has been used effectively in other ruthenium-catalyzed N-oxidation reactions.

Reaction Duration : The time required for the reaction to reach completion is essential. Monitoring the reaction progress, for instance through thin-layer chromatography (TLC) or liquid chromatography (LC), allows for the determination of the optimal duration to maximize the formation of this compound while minimizing potential side reactions or degradation of the product.

Reagent Concentration : The stoichiometry of the reactants is a key factor. Typically, a modest excess of the oxidizing agent, potassium peroxymonosulfate, is used to ensure the complete conversion of the starting Nefopam. The precise concentration depends on the scale of the reaction and the desired efficiency.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Confirmation of the successful synthesis and unequivocal identification of this compound relies on modern analytical techniques that probe its molecular structure and fragmentation behavior.

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) is a powerful tool for the structural characterization of this compound. This technique confirms the addition of an oxygen atom to the Nefopam structure by identifying the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 270.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. When subjected to fragmentation, the protonated this compound ion exhibits a pattern similar to that of the parent Nefopam molecule. A notable fragment ion is observed at m/z 195, which corresponds to the cleavage and loss of a C₃H₉NO fragment from the molecular ion. This is distinct from the fragmentation of Nefopam itself, which shows a protonated molecular ion at m/z 254 and major fragments at m/z 181, 179, and 166.

| Compound | Protonated Molecular Ion ([M+H]⁺) m/z | Key Fragment Ions (m/z) | Interpretation of Fragmentation |

|---|---|---|---|

| Nefopam | 254 | 181, 179, 166 | Loss of C₃H₇NO moiety from the benzoxazocine ring yields the ion at m/z 181. |

| This compound | 270 | 195 | Cleavage of a C₃H₉NO fragment from the protonated molecular ion. |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule. In the case of this compound, FT-IR is crucial for confirming the presence of the newly formed N-O bond. The spectra of alkaloid N-oxides show characteristic signals corresponding to the N-O group vibrations. These signals are typically observed in the fingerprint region of the spectrum, specifically within the range of 928 cm⁻¹ to 971 cm⁻¹. The detection of a band in this region for synthesized this compound provides strong evidence of successful oxidation.

| Functional Group | Characteristic Vibration | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|---|

| N-O (N-Oxide) | Stretching | 928 - 971 | Confirms the presence of the N-oxide functional group and successful oxidation of the tertiary amine in Nefopam. |

Metabolic Formation and Pharmacokinetic Profiling of Nefopam N Oxide

Hepatic Biotransformation Pathways Yielding Nefopam (B83846) N-Oxide

In addition to N-oxidation, other hepatic metabolic routes for nefopam include N-demethylation to form N-desmethylnefopam and the formation of N-glucuronide conjugates. medicaldialogues.inmims.com Studies in rats pre-treated with phenobarbitone have shown that the biotransformation of nefopam in liver microsomes can lead to the formation of an inactive cytochrome P450 metabolic intermediate complex. nih.govvulcanchem.com This suggests a complex interaction of nefopam and its metabolites with the hepatic enzyme systems. nih.gov The formation of Nefopam N-Oxide is considered a minor metabolic pathway compared to N-desmethylation. oup.comresearchgate.net

Extrahepatic and Presystemic Formation Dynamics in Biological Systems

Evidence suggests that the formation of this compound is not limited to the liver. nih.gov Pharmacokinetic studies in humans have revealed that after oral administration, this compound appears rapidly in the plasma, with concentrations peaking even earlier than the parent compound, nefopam. nih.govresearchgate.net This observation is indicative of presystemic metabolism, likely occurring in the gastrointestinal tract. nih.govresearchgate.net

Pharmacokinetic Modeling of this compound Disposition

To comprehensively understand the in vivo behavior of nefopam and its metabolites, simultaneous mixed-effects pharmacokinetic models have been developed. researchgate.netnih.gov These models are designed to concurrently describe the plasma and urinary pharmacokinetics of nefopam, N-desmethylnefopam, and this compound. researchgate.netnih.gov The use of a population mixed-effects approach allows for the characterization of inter-individual variability in the pharmacokinetics of these compounds. researchgate.netnih.gov

One such model utilized a central compartment for nefopam and each of its two main metabolites, along with a peripheral compartment for the parent drug and associated urine compartments. nih.gov The modeling process evaluated one- and two-compartment linear pharmacokinetic models for nefopam and a single compartment for each of the metabolites. nih.govresearchgate.net This integrated approach provides a robust and predictive tool for understanding the complex interplay between the parent drug and its metabolites. nih.gov

The analysis of plasma and urine data is crucial for characterizing the pharmacokinetic profile of this compound. nih.gov Following oral administration of [14C]-nefopam to healthy volunteers, the resulting pharmacokinetic data for the parent drug and its metabolites were analyzed simultaneously. researchgate.netnih.gov The final structural model was able to successfully describe the disposition of all three compounds in both plasma and urine. nih.gov

A key finding from this analysis was the ability to model the rapid formation and appearance of this compound in plasma, which was attributed to presystemic formation in the gastrointestinal tract. nih.govresearchgate.net In urine, this compound is one of the metabolites excreted, although in smaller quantities compared to others like the glucuronidated and N-demethylated forms. nih.gov The excretion of intact nefopam in urine is minimal, with less than 5% of the dose being excreted unchanged. researchgate.netoup.com

Below is a table summarizing the pharmacokinetic parameters for this compound and related compounds from a study in healthy volunteers.

| Compound | Parameter | Value |

| Nefopam | Bioavailability (oral) | 40% |

| Nefopam | Plasma Protein Binding | ~73% |

| Nefopam | Elimination Half-life | ~4 hours |

| N-desmethylnefopam | Elimination Half-life (oral) | 10.6 ± 3.0 h |

| N-desmethylnefopam | Elimination Half-life (I.V.) | 15.0 ± 2.4 h |

| N-desmethylnefopam | Tmax (oral) | 2.54 h |

| N-desmethylnefopam | Tmax (I.V.) | 5.10 h |

| N-desmethylnefopam | Cmax (oral) | 0.011 ± 0.004 mg/L |

| N-desmethylnefopam | Cmax (I.V.) | 0.007 ± 0.002 mg/L |

Data compiled from various pharmacokinetic studies. medicaldialogues.inmims.comoup.comresearchgate.net

Interspecies Variations in this compound Metabolism

Studies investigating the metabolism of nefopam have revealed variations across different species. In rats, following a single oral administration of [14C]-nefopam, numerous metabolites were identified in plasma and urine. nih.gov The metabolic pathways in rats include hydroxylation/oxidation, N-demethylation, and subsequent glucuronidation or sulfation. nih.gov While this compound is a known human metabolite, the specific quantitative differences in its formation between humans and rats are an area of ongoing research.

The pharmacokinetic profiles of total radioactivity and nefopam were found to be similar in male and female rats. nih.gov The majority of the radioactive dose was excreted in the urine within 24 hours. nih.gov It is a well-established principle in pharmacology that interspecies variations in the metabolism of xenobiotics are common. epdf.pub These differences can be attributed to variations in the expression and activity of metabolic enzymes, such as the cytochrome P450 system. nih.govvulcanchem.com Therefore, direct extrapolation of metabolic data from animal models to humans should be done with caution.

Pharmacological and Biochemical Significance of Nefopam N Oxide

Evaluation of Intrinsic Pharmacological Activity of Nefopam (B83846) N-Oxide

The intrinsic pharmacological activity of nefopam N-oxide has been a subject of study to understand its potential contribution to the therapeutic effects and side-effect profile of nefopam.

In vitro Pharmacological Profiles: Comparison with Parent Compound

In vitro studies have been conducted to compare the pharmacological profile of this compound with its parent compound, nefopam. Research indicates that the in vitro pharmacological profiles of the diastereomers of this compound mirror that of nefopam itself. researchgate.net Nefopam is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine (B1211576). patsnap.commeddocsonline.orgresearchgate.net It also modulates voltage-sensitive sodium and calcium channels. patsnap.comnih.gov However, some sources suggest that this compound, along with desmethyl-nefopam, is considered an inactive metabolite. oup.compsu.eduhud.ac.uk One study specified that the non-conjugated forms of desmethyl-nefopam and this compound did not exhibit analgesic activity in animal models. biocodex.vnnafdac.gov.ng

Table 1: Comparison of In Vitro Actions of Nefopam and this compound

| Pharmacological Action | Nefopam | This compound |

|---|---|---|

| Monoamine Reuptake Inhibition | Inhibits serotonin, norepinephrine, and dopamine reuptake. patsnap.commeddocsonline.orgresearchgate.net | Profile mirrors that of nefopam. researchgate.net |

| Ion Channel Modulation | Modulates voltage-sensitive sodium and calcium channels. patsnap.comnih.gov | Data not extensively available in provided search results. |

| Analgesic Activity (in animal models) | Demonstrates analgesic properties. nih.govnih.gov | Reported to show no analgesic activity. biocodex.vnnafdac.gov.ng |

Conflicting Reports on Analgesic Efficacy in Animal Models

There are conflicting reports regarding the analgesic efficacy of this compound in animal models. While some studies have concluded that this compound is an inactive metabolite with no analgesic properties in animals biocodex.vnnafdac.gov.ng, the observation that its in vitro pharmacological profile is similar to nefopam suggests a potential for biological activity. researchgate.net The parent drug, nefopam, has demonstrated antinociceptive properties in various animal models of pain, including the hot plate test and formalin-induced pain. nih.gov However, the analgesic efficacy of nefopam itself has also been a subject of conflicting reports in clinical settings for moderate to severe pain. mdpi.come-kjhp.org

Contribution of this compound to Overall In vivo Drug Effects

Implications of Route-Dependent Pharmacokinetics on Metabolite Activity

The route of administration of nefopam significantly impacts the formation and plasma concentrations of its metabolites, including this compound. Nefopam undergoes extensive first-pass metabolism after oral administration, resulting in low bioavailability of the parent drug. oup.comf1000research.com The rapid formation and appearance of this compound in plasma, with concentrations peaking earlier than the parent compound, have been suggested to be due to presystemic formation in the gastrointestinal tract. nih.gov

Analytical Methodologies for Quantification of Nefopam N Oxide in Research

Electrochemical Methods for Nefopam (B83846) N-Oxide Determination

Electrochemical methods provide a sensitive and cost-effective approach for the analysis of electroactive compounds like Nefopam N-Oxide. These techniques are based on the measurement of the current or potential changes resulting from the electrochemical reduction or oxidation of the analyte at an electrode surface.

Voltammetric Approaches (DME, AgSAE) and Electrochemical Reduction Mechanisms

Voltammetric techniques have been successfully employed for the determination of this compound, which is formed through the oxidation of Nefopam, often using an oxidant like potassium peroxymonosulfate (B1194676). nuph.edu.ua The resulting N-oxide is electrochemically active and can be reduced at various electrodes. nuph.edu.ua

Studies have utilized both the dropping mercury electrode (DME) and the more environmentally friendly silver solid amalgam electrode (p-AgSAE) for this purpose. nuph.edu.uaresearchgate.net The reduction of this compound at a DME in a Britton-Robinson buffer solution (pH 5.5) shows two distinct cathodic peaks at potentials of -0.92 V and -1.24 V. researchgate.net A similar reduction pattern is observed at the p-AgSAE. researchgate.net The absence of anodic peaks in the reverse scan indicates that the electrochemical reduction process is irreversible. researchgate.net

Optimization of Voltammetric Parameters for this compound

The efficiency and sensitivity of the voltammetric determination of this compound are highly dependent on several experimental parameters. Optimization of these conditions is a critical step in method development.

The formation of this compound from Nefopam via oxidation with potassium peroxymonosulfate is most efficient in a weakly alkaline medium, with an optimal pH for the oxidation process (pHoxid) identified as 8.0. nuph.edu.uaresearchgate.net Following the oxidation step, the pH of the solution for the polarographic measurement (pHpol) is adjusted. The shape of the polarograms and the current of the N-oxide reduction are significantly influenced by the pH of the scanning solution. researchgate.net The most well-defined and highest peaks are obtained when the polarographic scanning is conducted at a pH of 5.5. nuph.edu.uaresearchgate.net

Other factors that have been optimized include the duration of the oxidation reaction and the concentration of the oxidizing agent. nuph.edu.ua For analysis using stripping voltammetry at a p-AgSAE, accumulation potential and time are also critical parameters that have been fine-tuned to enhance sensitivity. researchgate.net

Table 1: Optimized Conditions for Voltammetric Analysis of this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Oxidation Step | ||

| Oxidizing Agent | Potassium Peroxymonosulfate | nuph.edu.ua |

| Oxidation pH (pHoxid) | 8.0 | nuph.edu.uaresearchgate.net |

| Oxidation Time | 10 min | researchgate.net |

| Voltammetric Measurement | ||

| Working Electrode | DME or p-AgSAE | nuph.edu.uaresearchgate.net |

| Polarographic pH (pHpol) | 5.5 | nuph.edu.uaresearchgate.net |

| Stripping Voltammetry (p-AgSAE) | ||

| Accumulation Potential | -0.75 V | researchgate.net |

| Accumulation Time | 120 s | researchgate.net |

Chromatographic Techniques for this compound Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are powerful tools for the separation, identification, and quantification of drug metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications for Metabolite Profiling

While High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of the parent drug, Nefopam, in pharmaceutical formulations and for forced degradation studies, its application for the specific profiling of the this compound metabolite is often integrated with more definitive detection methods like mass spectrometry. uj.edu.plresearchgate.net The development of stability-indicating HPLC methods for Nefopam can effectively separate the drug from its degradation products, which would include oxidized species like the N-oxide. uj.edu.plresearchgate.net These methods typically utilize reversed-phase columns (e.g., C8 or C18) with mobile phases consisting of a buffer and an organic modifier like acetonitrile (B52724). researchgate.net

LC-MS/MS for Bioanalytical Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the definitive identification and sensitive quantification of this compound. nih.gov High-resolution mass spectrometry, such as liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-Q-ToF-MS), has been instrumental in confirming the structure of synthetically prepared this compound. nih.gov

The identification is based on the accurate mass measurement of the protonated molecular ion ([M+H]+). For this compound (C17H19NO2), the theoretically calculated m/z for the [M+H]+ ion is 270.1488, which closely matches the experimentally measured value of 270.1491. nih.gov This high mass accuracy confirms the addition of an oxygen atom to the Nefopam structure. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. While the protonated molecular ion of this compound is relatively stable, a characteristic fragment ion can be observed at m/z 195. nih.gov This fragmentation corresponds to the cleavage of a C3H9NO fragment from the parent ion. nih.gov LC-MS/MS methods can also distinguish N-oxides from hydroxylated metabolites, as N-oxides tend to produce a characteristic [M+H-O]+ ion under certain ionization conditions like atmospheric pressure chemical ionization (APCI). nih.gov A specific and sensitive LC-MS/MS method has been developed for Nefopam and another key metabolite, desmethyl-nefopam, demonstrating the suitability of this platform for pharmacokinetic studies. nih.govresearchgate.net

Table 2: Mass Spectrometric Data for Nefopam and this compound

| Compound | Chemical Formula | Theoretical [M+H]+ (m/z) | Measured [M+H]+ (m/z) | Mass Accuracy (ppm) | Reference |

|---|---|---|---|---|---|

| Nefopam | C17H19NO | 254.1539 | 254.1542 | 1.18 | nih.gov |

| This compound | C17H19NO2 | 270.1488 | 270.1491 | 1.11 | nih.gov |

Application in Biological Matrices and Pharmaceutical Preparations

The developed analytical methods have been successfully applied to quantify Nefopam and its metabolites in various samples. The voltammetric method using DME and p-AgSAE has been validated for the analysis of commercial "Nefopam" injection solutions, showing good recovery. nuph.edu.ua This electrochemical method was also applied to the determination of this compound in spiked human urine samples. nuph.edu.ua Although the urine matrix had an effect on the signal, the method was selective enough for detection, with a limit of quantitation of 3.1 x 10⁻⁶ mol L⁻¹. nuph.edu.ua

LC-MS/MS methods offer high specificity and sensitivity, making them ideal for determining metabolite levels in biological fluids. nih.gov Such methods have been used to measure plasma levels of Nefopam and its metabolite desmethyl-nefopam in patients, demonstrating the capability to support clinical pharmacokinetic studies. nih.govresearchgate.net The principles of these LC-MS/MS assays are directly applicable to the quantification of this compound in plasma and other biological matrices.

Analysis in Human Plasma and Urine Samples

The quantification of Nefopam and its metabolites, including this compound, in human biological fluids is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A sensitive HPLC method has been developed for the simultaneous determination of nefopam and its primary metabolite, desmethyl-nefopam, in plasma, globules, and urine. nih.gov This method utilizes a liquid-liquid extraction procedure followed by analysis on a C18 Symmetry column. nih.gov The mobile phase consists of a buffer (15 mM KH2PO4 with 5 mM octane (B31449) sulfonic acid, pH 3.7) and acetonitrile (77:33, v/v) at a flow rate of 1.5 ml/min, with UV detection at 210 nm. nih.gov This method demonstrates good linearity and precision, with limits of quantification suitable for pharmacokinetic studies. nih.gov

For higher specificity and sensitivity, an LC-MS/MS method using an ion trap spectrometer has been established for the quantitation of nefopam and desmethyl-nefopam in human plasma. nih.gov This technique involves a single-step liquid-liquid extraction with diethyl ether from alkalinized plasma. nih.gov The chromatographic separation is achieved with a mobile phase of acetonitrile and 0.1% formic acid (50:50, v/v) at a flow rate of 0.3 mL/min. nih.gov Detection by MS/MS in the positive-ion mode allows for a low quantitation limit of 0.78 ng/mL. nih.gov

Additionally, a voltammetric method has been described for the determination of Nefopam and its N-oxide metabolite. nuph.edu.ua This electrochemical approach has been successfully applied to spiked human urine samples, demonstrating its potential for analyzing biological fluids. nuph.edu.ua The sample preparation for urine involves buffering the sample to pH 5.5 and adding potassium peroxymonosulfate. nuph.edu.ua

Table 1: HPLC and LC-MS/MS Methods for Analysis in Human Biological Samples

| Parameter | HPLC Method nih.gov | LC-MS/MS Method nih.gov |

|---|---|---|

| Analytes | Nefopam, Desmethyl-nefopam | Nefopam, Desmethyl-nefopam |

| Matrix | Plasma, Globules, Urine | Human Plasma |

| Extraction | Liquid-liquid extraction with n-hexane | Liquid-liquid extraction with diethyl ether |

| Column | C18 Symmetry (150x4.6 I.D., 5 µm) | Not specified |

| Mobile Phase | Buffer (15 mM KH2PO4, 5 mM octane sulfonic acid, pH 3.7) and Acetonitrile (77:33, v/v) | Acetonitrile with 0.1% formic acid (50:50, v/v) |

| Flow Rate | 1.5 ml/min | 0.3 mL/min |

| Detection | UV at 210 nm | MS/MS in positive-ion mode |

| Limit of Quantification | Plasma: 1 ng/ml (Nefopam), 1 ng/ml (Desmethyl-nefopam); Urine: 5 ng/ml (Nefopam), 10 ng/ml (Desmethyl-nefopam) | 0.78 ng/mL |

| Linearity Range | Plasma: 1-60 ng/ml; Urine: 25-250 ng/ml (Nefopam), 50-500 ng/ml (Desmethyl-nefopam) | 0.78-100 ng/mL |

Quantitative Analysis in Commercial Drug Formulations

The quality control of commercial drug formulations containing Nefopam necessitates robust and validated analytical methods to quantify the active pharmaceutical ingredient (API) and any potential impurities, including this compound.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the evaluation of nefopam hydrochloride in bulk and dosage forms. crsubscription.com This method employs an Inert Waters C18 column (250 mm × 4.6 mm, 5µm) as the stationary phase. crsubscription.com The mobile phase is a mixture of buffer (pH 2.7, containing anhydrous 1-hexanesulfonic acid sodium salt and triethylamine), acetonitrile, and methanol (B129727) in a 55:30:15 ratio. crsubscription.com The method demonstrated good linearity over a range of 16-120 µg/ml with a retention time for nefopam hydrochloride of approximately 5.313 minutes. crsubscription.com

Another RP-HPLC method has been established for the quantification of nefopam impurities, which would include degradants like this compound. wisdomlib.org This method utilizes a Puratis RP-18 column with a gradient elution profile involving a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile, with detection at 220 nm. wisdomlib.org The method was validated according to International Council for Harmonisation (ICH) guidelines, showing high precision and accuracy with limits of detection (LOD) and quantitation (LOQ) of 0.40 ppm and 1.23 ppm, respectively. wisdomlib.org

Furthermore, a voltammetric method has also been successfully applied for the analysis of a commercial drug solution for injection, "Nefopam". nuph.edu.ua This indicates the versatility of electrochemical techniques for the quantification of Nefopam and its related compounds in pharmaceutical preparations. nuph.edu.ua

Table 2: RP-HPLC Methods for Analysis in Commercial Drug Formulations

| Parameter | Method for Bulk and Dosage Form crsubscription.com | Method for Impurity Quantification wisdomlib.org |

|---|---|---|

| Stationary Phase | Inert Waters C18 (250 mm × 4.6 mm, 5µm) | Puratis RP-18 |

| Mobile Phase | Buffer (pH 2.7), Acetonitrile, Methanol (55:30:15) | 0.1% Trifluoroacetic acid in water and Acetonitrile (gradient) |

| Detection | Not specified | 220 nm |

| Retention Time | ~5.313 min (for Nefopam HCl) | Not specified |

| Linearity Range | 16-120 µg/ml | Not specified |

| Validation | As per ICH guidelines | As per ICH guidelines |

| LOD/LOQ | Not specified | LOD: 0.40 ppm, LOQ: 1.23 ppm |

Toxicological Considerations and Safety Assessment of Nefopam N Oxide

Metabolic Inactivation and Excretion Pathways

Nefopam (B83846) undergoes extensive metabolism in the liver after administration. mims.comwikipedia.org The biotransformation of nefopam occurs through multiple pathways, including N-demethylation, hydroxylation, oxidation, and glucuronidation. researchgate.nettandfonline.com One of the identified pathways is the oxidation of the nitrogen atom in the benzoxazocine ring, leading to the formation of Nefopam N-Oxide. hud.ac.ukmdpi.comresearchgate.net

Studies in healthy volunteers have shown that after an oral dose of radiolabeled nefopam, the parent drug accounts for less than 5% of the total radioactivity in plasma, indicating significant first-pass metabolism. nih.govtandfonline.comtandfonline.com A pharmacokinetic model developed to describe the behavior of nefopam and its metabolites, including this compound, suggested that the N-oxide metabolite may be formed presystemically in the gastrointestinal tract. nih.gov This model also characterized the rapid appearance of this compound in plasma, with concentrations peaking even earlier than the parent compound. nih.gov

The primary route of elimination for nefopam and its metabolites is through the urine. wikipedia.orgnih.govtandfonline.com Following a single oral dose of [14C]-nefopam in human volunteers, approximately 79.3% of the radioactive dose was recovered in the urine and 13.4% in the feces over 168 hours. nih.govtandfonline.com While specific quantitative data on the excretion of this compound as a percentage of the administered dose is not consistently detailed across studies, it is confirmed as one of several metabolites eliminated via the renal pathway. pharmacyboardkenya.org In rat studies, numerous metabolites were identified in plasma and urine, with intact nefopam being only a minor component. researchgate.nettandfonline.com

Table 1: Metabolic Pathways of Nefopam

| Metabolic Process | Resulting Metabolite(s) | Supporting Evidence |

|---|---|---|

| N-Oxidation | This compound | Identified as a metabolite in humans and rats. pharmacyboardkenya.orgresearchgate.netnih.gov |

| N-Demethylation | Desmethylnefopam | A major metabolic pathway. wikipedia.orgresearchgate.net |

| Hydroxylation/Oxidation | Various hydroxylated metabolites | Identified in rat plasma and urine. tandfonline.com |

Comparative Toxicological Profiles with Parent Compound and Other Metabolites (Limited Data)

The available data on the specific toxicological profile of this compound is limited. Much of the existing safety information pertains to the parent compound, nefopam. The pharmacological and toxicological activities of most nefopam metabolites, including this compound, have not been fully established and are often presumed to be inactive. researchgate.nettandfonline.com

One area where a potential effect of this compound has been suggested is in analytical testing. Due to structural similarities, it is hypothesized that this compound could cross-react with certain immunoassays for benzodiazepines, potentially leading to false-positive results. oup.com This highlights a potential analytical interference rather than a direct toxicological effect.

Table 2: Comparative Data on Nefopam and Metabolites

| Compound | Known Activity/Toxicity | Data Availability |

|---|---|---|

| Nefopam (Parent) | Centrally acting analgesic; overdose can cause neurological and cardiovascular toxicity. oup.commedicines.org.uk | Extensive |

| This compound | Believed to be inactive; potential for immunoassay cross-reactivity. oup.comresearchgate.net | Limited |

Research Applications and Future Directions for Nefopam N Oxide Studies

Role as a Reference Standard in Pharmaceutical Development and Quality Control

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in pharmaceutical analysis. Nefopam (B83846) N-oxide serves this critical function in the development and commercial production of Nefopam, ensuring the quality, safety, and efficacy of the final drug product. clearsynth.comaxios-research.com Its use is essential for analytical method development, validation, impurity profiling, and stability studies. synzeal.comaquigenbio.com

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical manufacturing. Nefopam N-oxide, as a known metabolite and potential impurity, is indispensable for creating and validating methods to quantify Nefopam and its related substances in various matrices. clearsynth.comaxios-research.comaxios-research.com

These analytical methods must be able to accurately separate and quantify the active pharmaceutical ingredient (API) from its metabolites and degradation products. For instance, a reverse phase high-performance liquid chromatography (RP-HPLC) method was developed to determine potential impurities in Nefopam API. wisdomlib.org The validation of such methods, guided by International Council for Harmonisation (ICH) guidelines, involves demonstrating specificity, linearity, accuracy, and precision, for which a certified reference standard of this compound is essential. wisdomlib.org

In one study, a simple voltammetric method was developed for the determination of Nefopam and its N-oxide metabolite. nuph.edu.ua The method's validation showed that the reduction current at a dropping mercury electrode increased linearly with the concentration of the N-oxide, establishing a quantifiable relationship. nuph.edu.ua This method was successfully applied to analyze commercial drug solutions and spiked human urine samples, showcasing the role of the N-oxide standard in developing sensitive and specific bioanalytical techniques. nuph.edu.ua

Key Parameters in Analytical Method Validation:

| Parameter | Description | Role of this compound Standard |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Used to confirm that the method can distinguish between Nefopam and this compound. wisdomlib.org |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A series of known concentrations are prepared to establish the method's linear range. wisdomlib.orgnuph.edu.ua |

| Accuracy | The closeness of test results to the true value. | Used to spike samples with a known amount to determine the percent recovery. wisdomlib.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Multiple preparations of a known concentration are analyzed to assess repeatability. wisdomlib.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Used to test the method's performance under slightly varied conditions (e.g., pH, temperature). wisdomlib.org |

Impurities in a drug product, which can arise during synthesis, storage, or degradation, must be identified and controlled to ensure patient safety. veeprho.com this compound, being a metabolite, is also considered a potential impurity. axios-research.comsynzeal.com Reference standards are crucial for identifying and quantifying such impurities in the Nefopam drug substance. synzeal.com

Forced degradation studies are a key component of stability testing, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. wisdomlib.org These studies help to establish the degradation pathways and demonstrate the specificity of analytical methods to separate degradation products from the API. Significant degradation of Nefopam has been observed under acidic, oxidative, and basic stress conditions. wisdomlib.org The availability of the this compound standard allows for the unambiguous identification of this specific degradant if it is formed under these conditions, thus building a comprehensive impurity profile for the drug. synzeal.comwisdomlib.org This information is vital for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), and for establishing appropriate storage conditions and shelf-life for the final product. clearsynth.comsynzeal.com

Advancing Understanding of Alkaloid N-Oxide Metabolism and Degradation

Nefopam is a synthetic benzoxazocine, a class of alkaloid-like compounds. nih.gov The study of its N-oxide metabolite contributes significantly to the broader understanding of how alkaloid N-oxides are metabolized and degraded in biological systems. mdpi.comnih.gov Alkaloid N-oxides are common metabolic intermediates, and their formation can significantly alter the pharmacological and toxicological properties of the parent compound. mdpi.com

Research has shown that Nefopam undergoes extensive hepatic biotransformation, with this compound being one of its main metabolites. oup.com A pharmacokinetic study revealed the rapid formation of this compound after oral administration, suggesting presystemic metabolism, possibly in the gastrointestinal tract. nih.gov This is consistent with findings for other alkaloid N-oxides, which can be reduced back to their parent alkaloids by the intestinal microflora and host tissues. thieme-connect.com

Electrochemical studies have provided further insight into the degradation of this compound. mdpi.comnih.gov Using techniques like voltammetry, researchers have demonstrated that alkaloid N-oxides can be reduced at mercury-based electrodes, reverting to the original alkaloid form. mdpi.comnih.gov The structural characterization of this compound and its reduction products using methods like mass spectrometry confirms these metabolic and degradation pathways. nih.govmdpi.com This knowledge is crucial for predicting a drug's behavior in the body, including its bioavailability and potential for drug-drug interactions. nuph.edu.ua

Key Research Findings on Alkaloid N-Oxide Metabolism:

| Finding | Significance | Reference |

|---|---|---|

| N-oxides are common metabolites of alkaloids. | Helps in predicting metabolic pathways for new alkaloid-based drugs. | mdpi.com |

| N-oxides can be reduced back to the parent alkaloid. | This bioconversion can reactivate the compound, affecting its duration of action and toxicity profile. | mdpi.comnih.govthieme-connect.com |

| N-oxide formation can occur presystemically (e.g., in the gut). | This affects the bioavailability of the parent drug after oral administration. | nih.gov |

Implications for Drug Discovery and Development of Novel Analgesics

A thorough understanding of a drug's metabolites is fundamental to modern drug discovery. The study of this compound has direct implications for the development of new and improved analgesics. mdpi.comnih.gov Since metabolites can have their own pharmacological activity or toxicity, characterizing them is essential for a complete safety and efficacy profile of a parent drug. nih.gov

Nefopam itself is a centrally acting analgesic with a unique mechanism of action, inhibiting the reuptake of serotonin, norepinephrine, and dopamine (B1211576). oup.comnih.gov Preclinical and clinical studies have shown that combining Nefopam with other analgesics like opioids or NSAIDs can result in enhanced pain relief, a concept known as multimodal analgesia. nih.gov By understanding the pharmacokinetics and activity of its metabolites, including this compound, researchers can better design these combination therapies. The development of a comprehensive parent-metabolite pharmacokinetic model for Nefopam and its metabolites allows for more precise dose selection and prediction of clinical effects. nih.gov

Furthermore, the process of N-oxidation can be intentionally used in drug design. Creating N-oxide prodrugs can sometimes improve a compound's solubility or alter its distribution in the body, potentially leading to more targeted drug delivery or a more favorable side-effect profile. acs.org The knowledge gained from studying naturally occurring metabolites like this compound provides a foundation for such rational drug design strategies in the quest for novel analgesics.

Computational and In Silico Approaches in this compound Research

Computational, or in silico, methods are increasingly used in pharmaceutical research to model, predict, and analyze the properties of drug molecules, saving time and resources. These approaches are highly relevant to the study of this compound.

Pharmacokinetic (PK) modeling is a prime example. A population mixed-effects PK model was developed using specialized software (NONMEM®) to simultaneously characterize the behavior of Nefopam and its N-oxide and N-desmethyl metabolites in the human body. nih.gov This computational model successfully described the rapid appearance of the N-oxide in plasma, supporting the hypothesis of presystemic formation. nih.gov Such models are invaluable for simulating different dosing scenarios and predicting drug concentrations in various patient populations. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Nefopam N-Oxide?

- Methodological Answer : Synthesis typically involves oxidizing Nefopam using agents like hydrogen peroxide or meta-chloroperbenzoic acid. Characterization requires infrared (IR) spectroscopy to confirm the N-oxide functional group, evidenced by distinct absorption bands between 950–1250 cm⁻¹ (e.g., N–O stretching vibrations). Comparative IR analysis with the parent compound (Nefopam) is critical to validate structural changes, as shown in spectral overlays . Purity assessment via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation are standard.

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Follow validated protocols for plasma and urine sample preparation, including protein precipitation with acetonitrile and solid-phase extraction. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS analyses. Reference the mixed-effects pharmacokinetic model by Mittur (2018), which details compartmental modeling parameters (e.g., clearance rates, volume of distribution) for this compound and its metabolites .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in preclinical studies of this compound?

- Methodological Answer : Employ one-way or two-way ANOVA to identify overall treatment effects, followed by post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. For non-linear dose-response curves, use sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values. Ensure power analysis is conducted a priori to determine sample sizes, minimizing Type II errors .

Advanced Research Questions

Q. How do metabolic interactions between this compound and cytochrome P450 (CYP) enzymes influence its pharmacokinetic variability?

- Methodological Answer : Perform in vitro assays using human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to quantify metabolic stability and identify major pathways. Pair these with in silico docking simulations to predict binding affinities at CYP active sites. Cross-reference findings with clinical data to reconcile discrepancies between in vitro metabolic rates and observed in vivo clearance .

Q. What strategies resolve contradictions in reported neuropharmacological effects of this compound compared to Nefopam?

- Methodological Answer : Conduct receptor-binding assays (e.g., NMDA receptor antagonism) under standardized conditions (pH 7.4, 37°C) using radiolabeled ligands like [³H]MK-801. Compare IC₅₀ values across studies, accounting for differences in buffer composition or incubation times. Use patch-clamp electrophysiology to validate functional inhibition of ion channels, addressing variability in reported potency .

Q. How can advanced spectral techniques differentiate this compound from structurally similar metabolites?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass determination (<5 ppm error) with nuclear magnetic resonance (NMR) spectroscopy. Focus on ¹H-NMR chemical shifts in the 2.5–4.5 ppm region (N-oxide proton environments) and ¹³C-NMR for carbonyl group confirmation. Cross-validate with computational chemistry tools (e.g., density functional theory) to predict spectral patterns .

Q. What computational frameworks are suitable for modeling the tissue distribution of this compound?

- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific partition coefficients and blood flow rates. Use open-source software like PK-Sim or GastroPlus to simulate concentration-time profiles in organs with high N-oxide accumulation (e.g., liver, kidneys). Validate models against autoradiography data from preclinical studies .

Methodological Best Practices

- Data Presentation : For spectral data (e.g., IR, NMR), include raw datasets as supplementary materials with metadata on acquisition parameters (e.g., resolution, solvent) .

- Conflict Resolution : When experimental results contradict prior studies, perform meta-analyses using fixed- or random-effects models to assess heterogeneity sources (e.g., study design, species differences) .

- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing synthetic protocols and analytical data in public repositories like Zenodo or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.